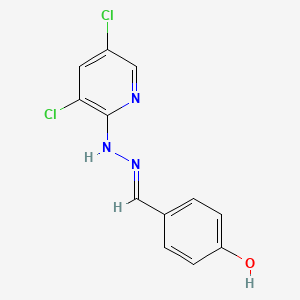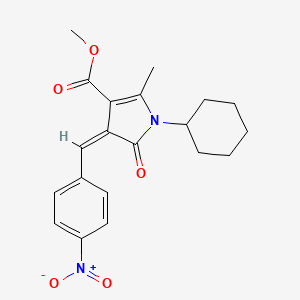![molecular formula C21H17N5O2S B11645207 4-{2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11645207.png)
4-{2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodiazole moiety, a pyrrole ring, and a sulfonamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring and the pyrrole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE: shares similarities with other benzodiazole and pyrrole-containing compounds, such as:
Uniqueness
The uniqueness of 4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N5O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N5O2S/c1-14-4-9-19-20(11-14)25-21(24-19)15(13-22)12-17-3-2-10-26(17)16-5-7-18(8-6-16)29(23,27)28/h2-12H,1H3,(H,24,25)(H2,23,27,28)/b15-12+ |
InChI Key |
MXARORGUOZCFJX-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-5-imino-2-propyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645132.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645136.png)
![N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11645150.png)
![2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645158.png)
![1-(4-Ethylphenyl)-2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)ethan-1-one](/img/structure/B11645161.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(2-methoxyethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11645170.png)
![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645174.png)
![5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11645177.png)
![2-(benzylsulfanyl)-3-(2-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11645182.png)

![4-(Ethoxycarbonyl)-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}octanoic acid](/img/structure/B11645199.png)
![(6Z)-2-butyl-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645204.png)
![(7Z)-3-(3-acetylphenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11645214.png)

